B1579116 D-Cyclobutylalanine

D-Cyclobutylalanine

Cat. No.: B1579116
M. Wt: 143.18
Attention: For research use only. Not for human or veterinary use.
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Description

D-Cyclobutylalanine, chemically designated as (R)-2-amino-3-cyclobutylpropanoic acid, is a non-proteinogenic amino acid featuring a cyclobutyl group attached to the β-carbon of the alanine backbone. Its IUPAC name is (2R)-2-amino-3-cyclobutylpropanoic acid, and it is also known as D-3-Cyclobutylalanine or AC-25306 .

Properties

Molecular Weight

143.18

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties:

Property Value
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
LogP 1.288
PSA (Polar Surface Area) 63.32 Ų
Boiling Point 274.0 ± 23.0 °C
Solubility 23 g/L (25 °C)
Density 1.157 ± 0.06 g/cm³

The compound’s cyclobutyl group introduces steric constraints and moderate ring strain, which influence its reactivity and interactions in biological systems. Its D-configuration enhances metabolic stability compared to L-enantiomers, a feature critical in peptide therapeutics .

Comparative Analysis with Structurally Similar Compounds

Enantiomeric Comparison: D- vs. L-Cyclobutylalanine

For example:

  • D-Cyclohexylglycine exhibits distinct optical properties and enzyme-binding profiles compared to its L-form, which is attributed to stereospecific interactions with chiral biological targets .
  • The D-configuration in D-Cyclobutylalanine likely confers resistance to enzymatic degradation, enhancing its utility in stable peptide design .

Cycloalkyl Group Size Variation

The cyclobutyl group’s four-membered ring contrasts with larger cycloalkyl substituents (e.g., cyclohexyl) in terms of steric hindrance and conformational flexibility:

Compound Cycloalkyl Group Key Features
This compound Cyclobutyl Moderate ring strain, compact structure, enhanced solubility (23 g/L)
D-Cyclohexylglycine Cyclohexyl Larger hydrophobic surface, lower solubility (inferred), higher LogP
Cyclohexylalanine Cyclohexyl Similar to cyclohexylglycine but with a methyl side chain, altering hydrophobicity

Side Chain Modifications

Comparisons with amino acids bearing modified side chains highlight the role of functional groups:

Compound Side Chain Structure Unique Properties
This compound Cyclobutyl-propanoic acid Rigid structure, moderate hydrophobicity
Cyclohexylserine Cyclohexyl + hydroxyl Increased polarity due to -OH group, altering solubility and H-bonding
D-Phenylalanine Phenyl group Aromatic interactions, higher LogP (2.38)

The cyclobutyl group in this compound balances hydrophobicity and rigidity, making it versatile for peptide engineering where bulkier groups (e.g., phenyl) may cause steric clashes .

Peptide Stability

  • D-amino acids like this compound resist proteolytic cleavage, enhancing peptide half-life. For instance, peptides incorporating D-alanine show prolonged antimicrobial activity compared to L-forms .
  • The cyclobutyl group’s rigidity may stabilize peptide conformations, as seen in D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine , where aromatic stacking and D-configuration improve receptor binding .

Comparative Bioactivity

Compound Biological Activity Mechanism
This compound Potential enzyme inhibition Cyclobutyl group disrupts substrate binding via steric hindrance
D-Cyclohexylglycine Antimicrobial activity Hydrophobic interactions with bacterial membranes
D-Phenylalanine Analgesic effects Modulation of opioid receptors

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